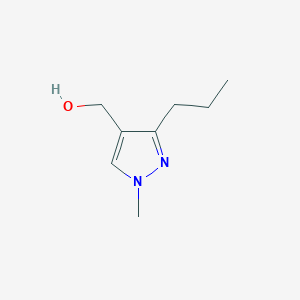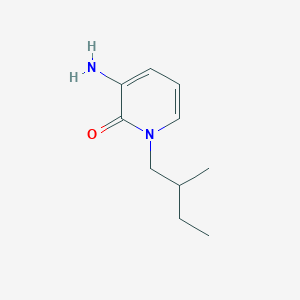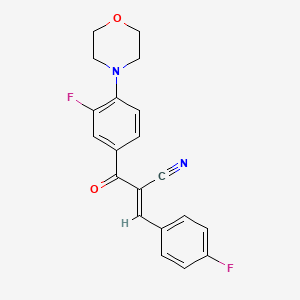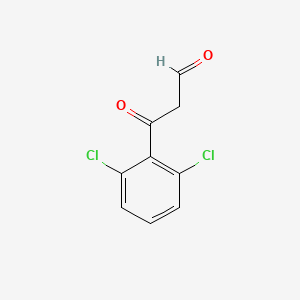
(4R)-3,3-Dimethyloxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3,3-Dimethyloxan-4-amine is a chiral amine compound with a unique structure that includes a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Dimethyloxan-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as chiral phosphoric acids or transition metal complexes are often employed to achieve high enantioselectivity.
化学反応の分析
Types of Reactions
(4R)-3,3-Dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding oxime or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines.
科学的研究の応用
Chemistry
In chemistry, (4R)-3,3-Dimethyloxan-4-amine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and as a ligand in the development of chiral catalysts. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the creation of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in many manufacturing processes.
作用機序
The mechanism by which (4R)-3,3-Dimethyloxan-4-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states, thereby increasing reaction rates and selectivity. In biological systems, it can interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
(4R)-Limonene: A chiral terpene with applications in flavoring and fragrance industries.
(4R)-Phenotropil: A nootropic drug with a similar chiral center, used to enhance cognitive function.
Uniqueness
What sets (4R)-3,3-Dimethyloxan-4-amine apart from similar compounds is its tetrahydropyran ring, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chiral nature make it a valuable tool for the synthesis of complex molecules, the study of enzyme mechanisms, and the development of pharmaceuticals.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(4R)-3,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
JGWGGKYRXGDOMC-ZCFIWIBFSA-N |
異性体SMILES |
CC1(COCC[C@H]1N)C |
正規SMILES |
CC1(COCCC1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)

![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)





![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)

